Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate
Description
Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate is a benzoate ester derivative featuring a 3-amino substituent and a 4-position ethylenediamine side chain with a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in peptide synthesis and pharmaceutical development . Its molecular formula is inferred as C₁₅H₂₅N₃O₄ (molecular weight ≈ 311.3 g/mol), derived from structural analysis of the substituents: a methyl ester, aromatic amino group, and Boc-protected ethylenediamine chain.
Properties
IUPAC Name |
methyl 3-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-7-17-12-6-5-10(9-11(12)16)13(19)21-4/h5-6,9,17H,7-8,16H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRWSXROHOISAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138138 | |
| Record name | Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198093-71-8 | |
| Record name | Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198093-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate, also known by its CAS number 1198093-71-8, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₅H₂₃N₃O₄
- Molecular Weight : 309.36 g/mol
- Structural Features : The compound contains an amino group and a benzoate moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications in drug development, especially as an inhibitor in enzymatic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It is hypothesized that the amino groups can interact with receptors, potentially modulating physiological responses.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar compounds derived from benzoate structures. While specific data on this compound was limited, derivatives demonstrated significant activity against various bacterial strains, suggesting a potential for this compound as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Research involving analogs of this compound indicated that modifications in the amino group could lead to enhanced anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, indicating that this compound might share these properties .
Data Table: Comparative Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity.
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of bioactive molecules that exhibit antibacterial, antifungal, and anticancer properties. For example, derivatives of this compound have been studied for their potential to inhibit specific enzymes related to cancer progression.
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Enzyme inhibition |
| Compound B | Bacterial infection | Cell wall synthesis disruption |
Drug Design and Development
In drug design, this compound is used as a building block for the development of new therapeutic agents. Its ability to form stable complexes with biological targets makes it a valuable tool in pharmacology.
Peptide Synthesis
The compound's amino groups allow for peptide coupling reactions, making it useful in synthesizing peptides that can be employed in vaccine development or as therapeutic agents.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Antibacterial Properties
Research conducted at a prominent university indicated that modifications of this compound displayed potent antibacterial activity against resistant strains of bacteria, showcasing its potential in addressing public health challenges related to antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Lipophilicity (LogP): The Boc-protected ethylenediamine in the target compound reduces lipophilicity compared to the cyclohexylamino group (Compound 10) and tert-butylamino group (Ethyl 3-amino-4-(tert-butylamino)benzoate, LogP = 2.4 ). The triazole derivative (CAS 167626-50-8) likely has moderate polarity due to the heteroaromatic ring.
- Solubility: The Boc group and ethylenediamine chain may enhance aqueous solubility compared to the highly lipophilic cyclohexylamino analog. The triazole moiety could improve solubility in polar solvents via hydrogen bonding .
Stability and Reactivity
- Acid Sensitivity: The Boc group in the target compound is acid-labile, requiring careful handling in acidic environments. In contrast, the tert-butylamino group () and cyclohexylamino group () are stable under mild acidic conditions.
- Synthetic Utility :
Research Findings and Discrepancies
- Synthetic Yields : Compound 10 () was synthesized with a 46% yield via nitro group hydrogenation, suggesting moderate efficiency compared to Boc-protected analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
